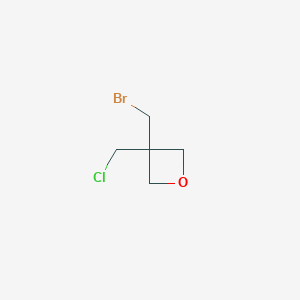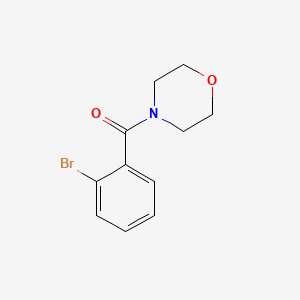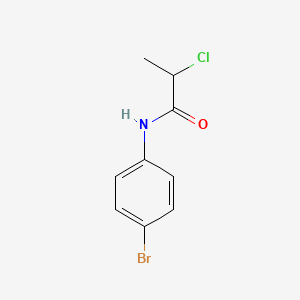
2-メチルシクロヘプタノン
概要
説明
Synthesis Analysis
The synthesis of 2-methylcycloheptanone and its derivatives has been extensively explored. For example, the cis and trans isomers of substituted 2-methylcycloheptanones were prepared with high yield via treatment of appropriate cyclohexanone derivatives, demonstrating the compound's flexibility in chemical synthesis (Marshall & Partridge, 1968). Another approach involves the oxidation of 2-methylcyclohexanone to produce various acids, showcasing the reactivity of this compound in oxidation reactions (Atlamsani et al., 1993).
Molecular Structure Analysis
The molecular structure of 2-methylcycloheptanone has been detailed through spectroscopic investigations, including X-ray, NMR, and TD-DFT studies. These analyses confirm the compound's structure and provide insights into its conformational preferences (Barakat et al., 2015).
Chemical Reactions and Properties
2-Methylcycloheptanone participates in various chemical reactions, such as polymerization and cyanation, highlighting its reactivity and potential as a building block in organic synthesis. The polymerization of related compounds suggests potential applications in materials science (Butler & Miles, 1966). The cyanation reaction further exemplifies its chemical versatility (Funabiki et al., 1983).
Physical Properties Analysis
Studies on the conformation of cycloheptanone derivatives, including 2-methylcycloheptanone, via temperature-dependent circular dichroism measurements provide valuable information on the physical properties of these compounds. The findings suggest the stability of specific conformers, contributing to our understanding of the compound's behavior under various conditions (Lightner & Docks, 1979).
Chemical Properties Analysis
The chemical properties of 2-methylcycloheptanone, such as its behavior in electrolytic reactions and its inclusion in clathrates, have been thoroughly investigated. These studies reveal its electrochemical characteristics and its ability to form complex structures with host molecules (Nonaka et al., 1977). The formation of clathrates underlines the compound's potential in the creation of novel materials with unique properties (Barton et al., 2015).
科学的研究の応用
バイオメディカルデバイスおよびバイオデバイス
2-メチルシクロヘプタノンは、バイオメディカルデバイスの開発に潜在的な用途があります。 その構造的特性は、血液や組織などの生物学的実体に接触するデバイスにとって重要な、非特異的タンパク質吸着を防ぐ生体適合性表面を作成するために利用できます .
医薬品研究
医薬品研究では、2-メチルシクロヘプタノンを、薬物分子内の溶媒または構造モチーフとして使用できます。 沸点や溶解度などの物理化学的特性は、薬物候補の薬物動態に影響を与える可能性があります .
環境科学
この化合物の環境科学における役割は、他の化学物質との相互作用と潜在的な生分解性に関連している可能性があります。 環状ケトンの環境運命を研究するためのモデル化合物として役立つ可能性があります .
材料科学
2-メチルシクロヘプタノンは、新しい材料の合成に、おそらく前駆体または反応溶媒として関与する可能性があります。 その化学的安定性と溶媒特性により、材料科学の用途に適しています .
バイオエンジニアリング
バイオエンジニアリングでは、2-メチルシクロヘプタノンを生体適合性材料の合成に使用できます。 さまざまな試薬との反応性を活用して、医療用インプラントや組織工学用に所望の特性を持つ材料を作成できます .
創薬
この化合物は、特にリード化合物の同定と最適化の初期段階において、創薬プロセスで役割を果たす可能性があります。 その構造は、ファーマコフォアモデルの一部になるか、または分子ドッキング研究で使用されて、生物学的標的との相互作用を予測できます .
化学研究
2-メチルシクロヘプタノンは、有機合成プロセスにおいて試薬または触媒として使用できる化学研究において貴重な化合物です。 その反応性を活用して、さまざまな化学構造を作成できます .
分析化学
分析化学では、2-メチルシクロヘプタノンを、クロマトグラフィーや質量分析法における標準または参照化合物として使用できます。 その独特のスペクトル特性により、類似の化合物の同定と定量に使用できます .
Safety and Hazards
作用機序
Pharmacokinetics
Some properties can be inferred from its chemical structure . For instance, it has a relatively low molecular weight (126.196 Da ), which may facilitate absorption and distribution. Its logP value is 1.82 , suggesting it has moderate lipophilicity, which could influence its absorption and distribution as well. It’s also worth noting that it has a boiling point of 184.9±8.0 °C at 760 mmHg , which could impact its stability and thus its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound. For instance, 2-Methylcycloheptanone has a boiling point of 184.9±8.0 °C at 760 mmHg , suggesting that it could be volatile at high temperatures. Additionally, its solubility in water is estimated to be 1741 mg/L at 25 °C , indicating that it could be
特性
IUPAC Name |
2-methylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMAFOTXGNYBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337586, DTXSID80870804 | |
| Record name | 2-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylcycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-56-9 | |
| Record name | 2-Methylcycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 2-methylcycloheptanone and its derivatives?
A1: Several methods exist for synthesizing 2-methylcycloheptanone and its derivatives. One approach involves the ring expansion of cyclohexanone derivatives. For instance, reacting a 4-substituted cyclohexanone with diazoethane can yield cis and trans isomers of 5-substituted 2-methylcycloheptanones. [] Another method utilizes the reaction of propargyl alcohol derivatives with ketones under acidic conditions. This approach enables the regioselective synthesis of various substituted bicyclic enones, including those derived from 2-methylcycloheptanone. []
Q2: How does the position of the methyl group in 2-methylcycloheptanone influence its reactivity?
A2: The position of the methyl group significantly affects the fragmentation pattern of 2-methylcycloheptanone under mass spectrometry conditions. Research shows that the mass spectrometric fragmentation pathway of 2-methylcycloheptanone, leading to the loss of a C2H4O molecule ([M-C2H4O]+), is more intricate compared to the analogous process in cycloheptanone. This complexity arises from the influence of the methyl group on the hydrogen transfer and rearrangement steps during the fragmentation process. []
Q3: Are there any notable photochemical reactions of 2-methylcycloheptanone derivatives?
A4: Yes, 2-cyano-2-methylcycloheptanone (1) undergoes intriguing photochemical transformations. When irradiated in methanol, it yields three products: two isomeric enals (3a and 3b) and a novel ring expansion product (4). Interestingly, irradiation in aqueous dioxane leads to the formation of a cyclic imide (6) in a moderate yield. [] These reactions highlight the potential of 2-methylcycloheptanone derivatives as substrates in photochemical synthesis.
Q4: Have there been any studies on unexpected byproducts during the synthesis or reactions of 2-methylcycloheptanone?
A5: Indeed, a study has identified a borate ester as a side product during the sodium borohydride reduction of 2-methylcycloheptanone. [] This finding emphasizes the importance of considering potential side reactions and characterizing reaction products thoroughly, even in seemingly straightforward transformations.
Q5: What are the potential applications of 2-methylcycloheptanone and its derivatives in organic synthesis?
A6: The diverse reactivity of 2-methylcycloheptanone and its derivatives makes them valuable building blocks in organic synthesis. They serve as precursors to various bicyclic compounds, including those with potential applications in fragrance and pharmaceutical industries. For instance, the synthesis of dl-nootkatone, a grapefruit flavoring agent, demonstrates the utility of 2-methylcycloheptanone in constructing complex natural product scaffolds. [] Further research exploring the reactivity and functionalization of these compounds could lead to the discovery of novel applications in different fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


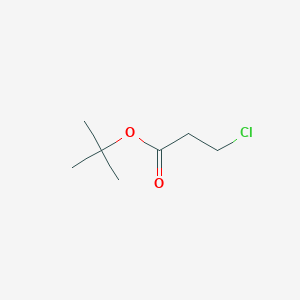
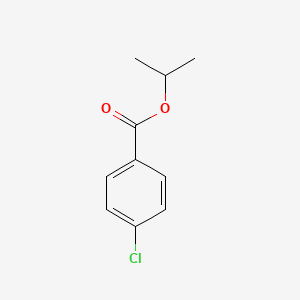
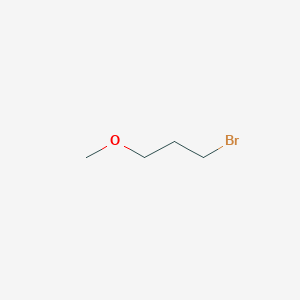
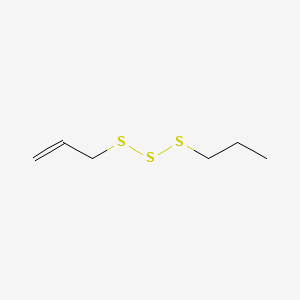


![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)
